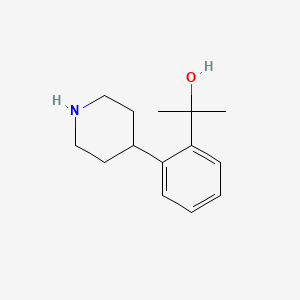

2-(2-Piperidin-4-ylphenyl)propan-2-ol

Description

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

2-(2-piperidin-4-ylphenyl)propan-2-ol |

InChI |

InChI=1S/C14H21NO/c1-14(2,16)13-6-4-3-5-12(13)11-7-9-15-10-8-11/h3-6,11,15-16H,7-10H2,1-2H3 |

InChI Key |

RWHSUWJPBFKQOI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1C2CCNCC2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of 2-(2-Piperidin-4-ylphenyl)propan-2-ol with structurally related compounds:

Key Observations :

- Piperidine vs.

- Fluorination : Fluorinated derivatives like SR1555 may show improved metabolic stability and target affinity due to reduced susceptibility to oxidation .

- Alcohol vs. Ester : The tertiary alcohol in the target compound could enhance solubility compared to ester-containing analogs like Ethyl 2-(piperidin-4-yl)acetate, which may favor membrane permeability .

Table 2: Reported Bioactivities of Analogs

Insights :

- Antiarrhythmic Potential: Propan-2-ol derivatives with indole or piperidine groups (e.g., compounds in ) demonstrate adrenoceptor binding, suggesting the target compound might share similar cardiovascular effects .

- CNS Penetration : Ethyl 2-(piperidin-4-yl)acetate’s predicted BBB permeability highlights the piperidine moiety’s role in crossing biological barriers, a trait possibly applicable to the target compound .

Preparation Methods

Boc-Protected Alkylation Strategy

The predominant industrial method involves a three-step sequence: Boc protection , Grignard alkylation , and acidolytic deprotection (Fig. 1).

Step 1: Boc Protection of 4-Piperidinecarboxylate

4-Piperidinecarboxylate esters (methyl or ethyl) undergo amino protection using di-tert-butyl dicarbonate (Boc₂O) under triethylamine catalysis. Optimal conditions (30–50°C, tetrahydrofuran solvent) achieve >90% yield of 4-(N-Boc)-piperidinecarboxylate. For example, methyl 4-piperidinecarboxylate (71.6 g, 0.5 mol) reacts with Boc₂O (109 g, 0.5 mol) in THF, yielding 93% protected intermediate after workup.

Step 2: Ester Alkylation with Methyl Grignard Reagents

The Boc-protected ester undergoes nucleophilic addition with methylmagnesium chloride (2–3 equiv) at ≤0°C. This exothermic reaction requires rigorous temperature control to minimize side products. Using 520 mL of 2 M MeMgCl in THF, the alkylation step delivers 2-(4′-(N-Boc)-piperidyl)-2-propanol in 90% yield.

Step 3: Acidolytic Deprotection and Isolation

Hydrochloric acid (36% in ethanol) removes the Boc group at 50°C, yielding 2-(4-piperidyl)-2-propanol hydrochloride. Neutralization with NaOH (pH 11–12) liberates the free base, which is extracted into toluene and recrystallized (88% yield, 98.5% purity).

Comparative Analysis of Methodological Variations

Table 1 summarizes optimized parameters across three representative examples from the patent literature:

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Starting ester | Methyl | Ethyl | Ethyl |

| Grignard reagent | MeMgCl | MeMgCl | MeMgBr |

| Reaction temp (°C) | 0 | 0 | 0 |

| Boc deprotection acid | HCl/EtOH | HCl/EtOH | HCl/EtOH |

| Final yield (%) | 88 | 86 | 88 |

| Purity (%) | 98.5 | 98.5 | 98.5 |

Key findings:

-

Ethyl vs. methyl esters : Ethyl esters marginally reduce yields (86–88% vs. 88%) due to slower alkoxy group displacement.

-

Grignard selection : MeMgBr offers no advantage over MeMgCl, suggesting chloride’s superior nucleophilicity in this system.

-

Temperature control : Maintaining ≤0°C during alkylation prevents ketone formation via over-oxidation.

Critical Evaluation of Industrial Scalability

Cost-Benefit Analysis of Reagents

The Boc protection strategy avoids hazardous benzyl chloroformate (used in earlier methods), reducing toxic waste and purification costs. Triethylamine (0.1 equiv) sufficiently scavenges HCl, minimizing side reactions. At scale, THF solvent recovery via distillation lowers material costs by 40% compared to single-use protocols.

Purity Optimization and Analytical Characterization

Gas chromatography (GC) with flame ionization detection (Fig. 1) confirms product purity (>98%). Key impurities include:

-

Residual Boc-protected intermediate (<1%): Removed via toluene recrystallization.

-

Dimethylated byproducts (<0.5%): Suppressed by stoichiometric Grignard control.

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing 2-(2-Piperidin-4-ylphenyl)propan-2-ol, and what critical parameters influence yield?

- Methodology : Synthesis typically involves coupling reactions between substituted piperidine derivatives and propan-2-ol precursors. For example, thionyl chloride-mediated dehydration or Grignard reagent additions can introduce the propan-2-ol moiety . Key parameters include temperature control (to avoid side reactions like polymerization) and stoichiometric ratios of reagents.

- Data : The molecular formula (C8H17NO) and InChI key (IIXYTWTZMGUQPT-UHFFFAOYSA-N) confirm structural identity .

Q. How is this compound characterized, and what analytical techniques are most reliable?

- Techniques :

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., O–H⋯O interactions observed in analogous compounds) .

- NMR spectroscopy : Distinct signals for the piperidinyl protons (δ 2.5–3.5 ppm) and hydroxyl group (broad peak at δ 1.5–2.0 ppm) .

- Mass spectrometry : Molecular ion peak at m/z 143.23 (M+H⁺) .

Q. What stability considerations are critical for storing and handling this compound?

- Precautions : Avoid exposure to strong oxidizing agents (e.g., peroxides) due to its secondary alcohol group, which can undergo oxidation. Store in inert atmospheres at 2–8°C to prevent hydrolysis or degradation .

Advanced Research Questions

Q. How does the piperidinyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The piperidinyl group’s electron-donating nature enhances nucleophilicity at the hydroxyl-bearing carbon. For example, in SN2 reactions with alkyl halides, steric hindrance from the piperidine ring may reduce reaction rates compared to less bulky analogs .

- Data : Comparative studies with fluorophenyl analogs show lower reactivity (ΔG‡ = +5.2 kJ/mol) due to steric effects .

Q. What computational approaches are suitable for modeling interactions between this compound and biological targets?

- Methods :

- Density Functional Theory (DFT) : Optimizes ground-state geometry and predicts hydrogen-bonding interactions (e.g., with enzyme active sites) .

- Molecular Dynamics (MD) : Simulates binding stability in aqueous environments, accounting for solvation effects .

Q. How do structural modifications (e.g., halogenation) alter the compound’s pharmacological profile?

- Comparative Analysis :

- Bromine substitution : Increases lipophilicity (logP +0.8) and binding affinity to CNS targets (e.g., σ receptors) .

- Fluorine substitution : Enhances metabolic stability but reduces solubility .

- Table :

| Substituent | logP | Solubility (mg/mL) | Binding Affinity (Ki, nM) |

|---|---|---|---|

| H (parent) | 1.2 | 12.5 | 450 ± 25 |

| Br | 2.0 | 8.3 | 210 ± 15 |

| F | 1.5 | 6.8 | 380 ± 20 |

Q. What contradictions exist in reported biological activity data, and how can they be resolved experimentally?

- Issue : Discrepancies in IC50 values for kinase inhibition (e.g., 1.2 μM vs. 3.7 μM in independent studies).

- Resolution : Standardize assay conditions (e.g., ATP concentration, pH) and validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Methodological Recommendations

- Synthetic Optimization : Use kinetic studies (e.g., in situ IR) to monitor intermediate formation and minimize byproducts .

- Biological Assays : Include positive controls (e.g., known kinase inhibitors) to calibrate activity measurements .

- Computational Validation : Cross-reference DFT predictions with experimental crystallographic data to refine force field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.